Ergosta-5,7,22-trien-3-one
Description
Properties
IUPAC Name |
17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,24-26H,11-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOYORLWXHMOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(=O)C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287128 | |
| Record name | Ergosta-5,7,22-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23454-50-4 | |
| Record name | Ergosta-5,7,22-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies for Ergostane Type Compounds
Fungal Sources of Ergostane (B1235598) Skeleton Compounds
Fungi are a rich and diverse source of ergostane-type steroids. nih.gov These compounds are metabolites of ergosterol (B1671047), the primary sterol in most fungi, analogous to cholesterol in animals. nih.govnih.gov Annually, a vast number of new ergosterol derivatives are discovered from various fungal species. nih.govnih.gov
A wide array of fungal genera and species are known to produce compounds with an ergostane skeleton. Among the most notable are species from the genera Aspergillus and Ganoderma. For instance, Ergosta-5,7,22-trien-3-ol, commonly known as ergosterol, has been reported in Aspergillus stellatus and Ganoderma colossus. nih.gov
The genus Ganoderma is particularly well-documented for its production of various ergostane derivatives. For example, Ergosta-7,22-dien-3-one is a frequently found compound within this genus, having been identified in species such as G. australe, G. lucidum, and G. applanatum. nih.gov Similarly, ergosterol itself is prevalent in numerous Ganoderma species, including G. lucidum, G. colossum, and G. applanatum. nih.gov
The fungus Aspergillus fumigatus has also been identified as a source of ergostane-type compounds. nih.gov Research on a mangrove-derived Aspergillus species led to the isolation of unique steroidal compounds. nih.gov
| Fungal Genus | Fungal Species | Ergostane-Type Compound(s) | Reference |
|---|---|---|---|
| Aspergillus | A. stellatus | Ergosta-5,7,22-trien-3-ol (Ergosterol) | nih.gov |
| Aspergillus | A. fumigatus | Ergostane-type steroids | nih.gov |
| Ganoderma | G. colossus | Ergosta-5,7,22-trien-3-ol (Ergosterol) | nih.govnih.gov |
| Ganoderma | G. lucidum | Ergosta-7,22-dien-3-one, Ergosta-5,7,22-trien-3-ol (Ergosterol) | nih.gov |
| Ganoderma | G. applanatum | Ergosta-7,22-dien-3-one, Ergosta-5,7,22-trien-3-ol (Ergosterol) | nih.gov |
| Ganoderma | G. australe | Ergosta-7,22-dien-3-one, Ergosta-5,7,22-trien-3-ol (Ergosterol) | nih.gov |
| Fomitopsis | F. pinicola | Ergostane steroid | researchgate.net |
The production of ergostane compounds in fungi is not arbitrary; it is deeply rooted in their ecological and physiological needs. Ergosterol and its derivatives are fundamental components of fungal cell membranes, where they regulate fluidity and structure. nih.govontosight.ai This role is critical for the survival and growth of fungi.
Furthermore, many of these compounds are produced as a defense mechanism. nih.gov Fungi exist in competitive environments and need to protect themselves from other microorganisms, including other fungi. nih.gov Consequently, many isolated ergostane derivatives exhibit antimicrobial or antiviral properties. nih.gov As fungi break down organic matter in ecosystems, they release these and other important molecules into the soil and atmosphere, contributing to nutrient cycling. britannica.comyoutube.com
Marine Organism Sources of Related Sterols
The marine environment is another significant reservoir of steroidal compounds, including those with an ergostane skeleton. nih.gov A diverse range of marine organisms, from invertebrates to algae, synthesize these molecules. nih.govmdpi.com The sterol composition in these organisms can be influenced by their geographical location and ecological niche. mdpi.com
Algae are a particularly abundant source of phytosterols (B1254722) in the marine world. mdpi.com Other marine life, such as sponges, corals, and mollusks, also contain a variety of sterols. mdpi.com The presence of certain sterols in marine sediments, such as coprostanol, can also be an indicator of sewage pollution. mdpi.com
| Organism Type | Specific Examples | Significance | Reference |
|---|---|---|---|
| Marine Invertebrates | Cnidaria (e.g., corals, sea anemones) | Source of various minor and trace sterols, including ergostane derivatives. | nih.gov |
| Algae | - | Abundant in phytosterols like fucosterol. | mdpi.com |
| Sponges | - | Contain a diverse array of sterols. | mdpi.com |
| Corals | Octocorals (e.g., Dendronephthya mucronate, Dendronephthya sp.) | Source of anti-inflammatory steroids. | mdpi.com |
| Mollusks | - | Varying sterol contents. | mdpi.com |
General Extraction and Purification Protocols for Steroidal Ketones and Derivatives from Biological Matrices
The isolation of steroidal ketones and their derivatives from biological sources is a multi-step process that depends on the chemical properties of the target compound and the nature of the source material. britannica.com
A general procedure begins with the extraction of the steroids from the biological matrix using organic solvents, as they are typically more soluble in these than in the aqueous environment of tissues. britannica.com An initial treatment with an alcoholic solvent can serve to dehydrate the material and denature proteins that may be associated with the steroids. britannica.com
For sterols that exist as esters, a process called saponification is often employed. britannica.com This involves treating the initial extract with a strong base to break the ester bonds, liberating the sterol. The free sterols can then be extracted with a water-immiscible solvent like hexane (B92381) or ether, which also serves as a purification step. britannica.com
However, for hormonal steroids or their metabolites that are sensitive to harsh acidic or alkaline conditions, neutral extraction conditions are necessary. britannica.com In some cases, enzymatic hydrolysis is preferred for a milder approach. britannica.com The natural acidity of some steroids can be exploited for purification by dissolving them in an alkaline solution while non-acidic impurities are removed with an organic solvent. britannica.com
For the specific separation of aldehydes and reactive ketones, a bisulfite extraction protocol can be effective. nih.gov This method involves reacting the carbonyl group with sodium bisulfite to form a charged adduct, which can then be separated into an aqueous layer. nih.gov
Final purification of abundant steroids is commonly achieved through repeated crystallization from appropriate solvents. britannica.com The purity and structure of the isolated compounds are then confirmed using analytical techniques such as chromatography and mass spectrometry. researchgate.net Chemical reactions like the Oppenauer oxidation can also be used to selectively convert secondary alcohols to ketones, which can be useful in the synthesis or modification of steroidal ketones. nih.gov
Biosynthetic Pathways and Enzymatic Transformations of Ergostane Derivatives
Overview of Ergosterol (B1671047) Biosynthesis as a Precursor Pathway
The initial steps in the formation of the sterol backbone are shared among eukaryotes and are part of the isoprenoid biosynthesis pathway. nih.gov The process begins with the synthesis of the C30 triterpenoid (B12794562) squalene (B77637) from acetyl-CoA via the mevalonate (B85504) pathway. frontiersin.orgmetwarebio.com
Key steps in this early stage include:
Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then condenses with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org
Mevalonate Synthesis: HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase. This is a rate-limiting step in the pathway. wikipedia.org
Isoprenoid Unit Formation: Mevalonate is converted to the five-carbon "active isoprene (B109036) unit," isopentenyl diphosphate (B83284) (IPP). nih.gov
Squalene Synthesis: IPP molecules are sequentially condensed to form farnesyl diphosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation to form the C30 acyclic polyene, squalene. nih.govwikipedia.org
Cyclization: Squalene undergoes epoxidation to form 2,3-oxidosqualene, catalyzed by squalene epoxidase. nih.gov This intermediate is then cyclized by oxidosqualene cyclase to form lanosterol (B1674476) in fungi and animals, or cycloartenol (B190886) in plants. oup.comoup.com Lanosterol is the first cyclic precursor, establishing the characteristic four-ring steroidal backbone. nih.gov
Following the formation of lanosterol, a series of modifications occur to convert it into ergosterol. These late-stage reactions involve demethylations, desaturations, and an alkylation. oup.com The conversion of lanosterol to ergosterol proceeds through a series of intermediates. Zymosterol is a key intermediate and the first that can be incorporated into cellular membranes. nih.gov From zymosterol, the pathway involves several crucial enzymatic steps to achieve the final structure of ergosterol. nih.gov
Key modifications include:
C-14 Demethylation: The methyl group at position C-14 is removed by the enzyme 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme. frontiersin.org
C-4 Demethylation: The two methyl groups at position C-4 are removed. nih.gov
C-24 Alkylation: A methyl group is added to the side chain at position C-24 by the enzyme sterol C24-methyltransferase (encoded by the ERG6 gene). nih.gov
Desaturation reactions: A series of desaturation steps introduce double bonds into the sterol ring system and the side chain.
A C-5(6) double bond is introduced by a C-5 desaturase (encoded by ERG3). uniprot.org
A C-7(8) double bond is already present from an earlier isomerization step.
A C-22(23) double bond is introduced into the side chain by a C-22 desaturase (encoded by ERG5). nih.gov
Reduction: The final step is the reduction of the double bond at C-24(28) by a C-24 reductase (encoded by ERG4), resulting in the formation of ergosterol. ymdb.ca
The sequence of these late-stage reactions can vary, leading to slightly different pathways, but they all converge on the synthesis of ergosterol. nih.gov
Interactive Data Table: Key Enzymes in Ergosterol Biosynthesis
| Gene | Enzyme Name | Function |
| ERG11 | 14α-demethylase (Cyp51) | Removes the methyl group at C-14 of precursor sterols. frontiersin.org |
| ERG6 | Sterol C24-methyltransferase | Adds a methyl group to the side chain at position C-24. nih.gov |
| ERG3 | C-5 sterol desaturase | Introduces a double bond at C-5 in the B ring. uniprot.org |
| ERG5 | C-22 desaturase | Introduces a double bond at C-22 in the side chain. nih.gov |
| ERG4 | C-24(28) reductase | Reduces the C-24(28) double bond in the final step of ergosterol synthesis. ymdb.ca |
Theoretical Enzymatic Conversions to Ergosta-5,7,22-trien-3-one from Ergosterol
The conversion of ergosterol to this compound involves the oxidation of the 3β-hydroxyl group to a 3-keto group. This transformation is a critical step that changes the polarity and chemical properties of the molecule. While this specific conversion is not as extensively documented as the main ergosterol pathway, it is a known reaction in sterol metabolism.
The oxidation of a 3β-hydroxyl group on a steroid nucleus to a ketone is a common biochemical reaction. This transformation is typically catalyzed by a class of enzymes known as oxidoreductases, specifically hydroxysteroid dehydrogenases (HSDs). The general mechanism involves the transfer of a hydride ion from the hydroxyl-bearing carbon to a cofactor, which is usually NAD⁺ or NADP⁺.
The proposed reaction is as follows: Ergosterol (Ergosta-5,7,22-trien-3β-ol) + NAD(P)⁺ ⇌ this compound + NAD(P)H + H⁺
This reaction is reversible, and the direction is dependent on the cellular concentrations of the substrates, products, and the redox state of the NAD⁺/NADH or NADP⁺/NADPH pool. In the context of steroid catabolism or modification, the oxidative direction is favored.
Several families of enzymes are capable of catalyzing the oxidation of sterol hydroxyl groups and are therefore potential candidates for the conversion of ergosterol to this compound.
3β-Hydroxysteroid Dehydrogenases (3β-HSDs): This is a well-characterized family of enzymes that catalyzes the oxidation and isomerization of 3β-hydroxy-Δ⁵-steroids into 3-keto-Δ⁴-steroids. While often associated with steroid hormone synthesis, their fundamental activity is the oxidation of the 3β-hydroxyl group.
Cholesterol Oxidase: This enzyme, found in bacteria, catalyzes the oxidation of cholesterol's 3β-hydroxyl group to a ketone. nih.gov Enzymes from this family have been shown to act on a variety of sterols with a free 3β-hydroxyl group. nih.gov
Short-Chain Dehydrogenases/Reductases (SDRs): This is a very large and diverse family of enzymes, many of which are NAD(P)-dependent oxidoreductases. frontiersin.orgacs.org SDRs are involved in the metabolism of various lipids and steroids. It is highly probable that an SDR family member could be responsible for the oxidation of ergosterol. For example, sterol-4α-carboxylate 3-dehydrogenase is an oxidoreductase that acts on the 3-hydroxyl group of a sterol intermediate. wikipedia.org
The identification of the specific enzyme responsible for producing this compound in a particular organism would require experimental characterization, such as gene knockout studies or purification and in vitro assays with ergosterol as a substrate.
Regulation of Ergostane (B1235598) Biosynthesis Pathways
The biosynthesis of ergosterol is a tightly regulated process, ensuring that the cell maintains appropriate levels of this essential membrane component without expending excessive energy. nih.govnih.gov Regulation occurs at multiple levels, including transcriptional control and feedback inhibition. brandeis.edunih.govresearchgate.net
Transcriptional Regulation: The expression of the ERG genes is controlled by a network of transcription factors. nih.gov In yeast, the key transcriptional activators are Upc2 and Ecm22. nih.gov These proteins contain sterol regulatory elements (SREs) and can sense the cellular level of ergosterol. mdpi.com When ergosterol levels are low, Upc2 is activated and moves to the nucleus, where it binds to the promoters of ERG genes, increasing their transcription. nih.gov Conversely, when ergosterol levels are high, it binds to Upc2, keeping it inactive in the cytoplasm. nih.gov Other factors, including oxygen and iron availability, also influence the expression of ERG genes, as several of the enzymes in the pathway are dependent on these cofactors. nih.govresearchgate.net
Post-Translational and Feedback Regulation: The activity of some enzymes in the pathway is regulated by feedback mechanisms. nih.gov A key control point is the enzyme HMG-CoA reductase, which is subject to degradation when sterol levels are high. nih.gov This post-translational regulation allows for a rapid response to changes in cellular sterol concentrations. Furthermore, the accumulation of certain sterol intermediates can be toxic, and their levels are carefully controlled. frontiersin.org
Ecological Roles and Biotechnological Applications of Ergostane Type Sterols
Structural and Functional Roles in Fungal Cell Membranes
Ergostane-type sterols are fundamental components of fungal cell membranes, where they are essential for maintaining structural integrity and fluidity. nih.govnih.govmdpi.comoup.com Much like cholesterol in animal cells, these sterols modulate the physical properties of the lipid bilayer, influencing its permeability and the function of embedded proteins. nih.govfrontiersin.orgyoutube.com The primary and most abundant fungal sterol is ergosterol (B1671047). nih.govmdpi.com The sterol fraction of fungi is typically a mixture of various sterols, with ergosterol often being the dominant component. nih.gov However, in some fungal species, other sterols such as cholesterol, 24-methylenecholesterol, 24-ethylcholesterol, and brassicasterol (B190698) may be the main sterols. nih.gov
The structure of ergostane-type sterols, characterized by a tetracyclic steroid core and a specific side chain, allows them to interdigitate between the phospholipid acyl chains in the membrane. This interaction reduces membrane fluidity at higher temperatures and prevents it from becoming too rigid at lower temperatures, thus ensuring the stability of the membrane across a range of environmental conditions. nih.gov Furthermore, these sterols are involved in the formation of specialized membrane microdomains, often referred to as lipid rafts, which are enriched in certain lipids and proteins and play crucial roles in cellular processes such as signal transduction and protein sorting. oup.com
While specific research on the role of Ergosta-5,7,22-trien-3-one in fungal membranes is limited, its structural similarity to ergosterol suggests it likely participates in these vital membrane functions. The presence of a ketone group at the C-3 position, in place of the hydroxyl group found in ergosterol, would alter its polarity and hydrogen-bonding capabilities, potentially leading to subtle differences in its interaction with other membrane components and its influence on membrane properties.
Table 1: Comparison of Major Fungal Sterols and their Postulated Membrane Functions
| Sterol | Key Structural Feature | Postulated Primary Role in Fungal Membranes |
| Ergosterol | C-3 hydroxyl group, double bonds at C-5, C-7, and C-22 | Regulation of membrane fluidity and permeability, formation of lipid rafts. nih.govmdpi.comfrontiersin.org |
| This compound | C-3 ketone group, double bonds at C-5, C-7, and C-22 | Likely contributes to membrane stability; specific functional differences from ergosterol are not well-documented. |
| Brassicasterol | Methyl group at C-24 | Can substitute for ergosterol in maintaining membrane function in some fungi. nih.gov |
| 24-Methylenecholesterol | Methylene group at C-24 | An intermediate in ergosterol biosynthesis, also contributes to membrane structure. nih.gov |
Potential as Biomarkers in Environmental and Biological Systems
Ergosterol has been widely adopted as a chemical biomarker to quantify fungal biomass in a variety of environmental matrices, including soil, air, and decaying organic matter. The rationale behind its use is that ergosterol is almost exclusively produced by fungi and degrades relatively quickly upon cell death, providing an estimate of living fungal biomass. However, studies have shown that ergosterol can persist in the environment after fungal death, which necessitates careful interpretation of the data.
Given that this compound is a derivative of ergosterol, it holds potential as a complementary or even a more specific biomarker in certain contexts. The detection and quantification of a suite of ergostane-type sterols, rather than just ergosterol, could provide a more detailed fingerprint of the fungal community present in a sample. Different fungal taxa may produce distinct profiles of ergostane (B1235598) derivatives, and the ratio of this compound to ergosterol could potentially be indicative of specific fungal groups or physiological states.
Research into the application of this compound as a standalone biomarker is still in its nascent stages. Further studies are required to establish its distribution across different fungal species, its stability in various environmental compartments, and the correlation of its concentration with fungal biomass.
Implications in Fungal-Host Interactions
The ergosterol biosynthesis pathway is a critical factor in fungal pathogenesis, making it a key target for antifungal drugs. frontiersin.orgmdpi.com Ergosterol itself and other ergostane derivatives play a direct role in the interaction between pathogenic fungi and their hosts. The fungal membrane's composition, rich in these specific sterols, is recognized by the host immune system. Ergosterol can act as a pathogen-associated molecular pattern (PAMP), triggering an immune response. nih.gov For instance, ergosterol has been shown to induce pyroptosis, a pro-inflammatory form of programmed cell death, in host macrophages. nih.gov
While direct studies on the immunomodulatory effects of this compound are scarce, its structural resemblance to ergosterol suggests it may also be recognized by the host immune system. The altered functional group at the C-3 position could potentially lead to a modified immune response compared to that elicited by ergosterol. The balance and composition of different ergostane-type sterols in the fungal membrane could therefore be a determining factor in the outcome of a fungal infection, influencing the host's ability to recognize and clear the pathogen.
Table 2: Key Ergostane-Type Sterols in Fungal Pathogenesis
| Compound | Role in Fungal-Host Interaction | Reference |
| Ergosterol | Major target of antifungal drugs; recognized as a PAMP by the host immune system, inducing inflammatory responses. | frontiersin.orgmdpi.comnih.gov |
| 14-dehydroergosterol | Induces tolerogenic dendritic cells, potentially aiding in the evasion of host immune responses. | nih.gov |
| This compound | Potential immunomodulatory role due to structural similarity to ergosterol, though specific functions are not yet elucidated. |
Biotechnological Relevance in Natural Product Discovery and Development
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, many of which have been developed into life-saving drugs. nih.govmdpi.com Ergostane-type steroids represent a significant class of these natural products with a wide range of reported biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govbohrium.comnih.govnih.gov
The chemical scaffold of ergostane provides a versatile platform for the generation of novel compounds through both natural biosynthetic pathways and synthetic modifications. researchgate.net The isolation and structural elucidation of new ergostane derivatives from various fungal species continue to yield promising lead compounds for drug discovery programs. For instance, various oxidized and rearranged ergostane-type steroids have demonstrated potent biological activities. nih.gov
While this compound has been isolated from natural sources, its full biotechnological potential remains largely unexplored. Its unique chemical structure makes it an interesting candidate for further investigation and as a precursor for the synthesis of novel bioactive molecules. The development of biotechnological processes for the targeted production of this compound and other specific ergostane derivatives through metabolic engineering of fungal strains could open up new avenues for the sustainable production of valuable pharmaceuticals and other fine chemicals.
Q & A
Basic: What spectroscopic methods are recommended for structural elucidation of Ergosta-5,7,22-trien-3-one and its derivatives?
Methodological Answer:
Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D techniques like COSY, HSQC, HMBC) to resolve stereochemistry and substituent positions. Mass spectrometry (MS) is critical for determining molecular weight and fragmentation patterns. For example, in studies of fungal metabolites, NMR confirmed the 3-ketone group in this compound, while MS validated its molecular formula (C₂₈H₄₀O) . Additionally, infrared (IR) spectroscopy identifies functional groups like carbonyls. Ensure purity via HPLC-UV/ELSD before analysis .
Basic: Which fungal species are primary sources of this compound derivatives?
Methodological Answer:
this compound derivatives are predominantly isolated from Colletotrichum spp. (e.g., C. sp. YMF432) and Ganoderma spp. (e.g., G. lucidum). For instance, Colletotrichum yielded 3β-hydroxy derivatives, while Ganoderma studies identified acetylated forms (e.g., Ergosta-5,7,22-trien-3β-yl acetate) . Strain-specific secondary metabolite profiling via LC-MS/MS is recommended to identify novel producers .
Advanced: How can biosynthetic pathways of this compound in fungi be investigated?
Methodological Answer:
Biosynthetic studies require genomic analysis (e.g., gene clusters for terpenoid biosynthesis) coupled with isotopic labeling (¹³C-glucose) to trace precursor incorporation. For example, mevalonate pathway genes in Aspergillus spp. are linked to ergosterol derivatives . CRISPR-Cas9 knockout of putative cytochrome P450 genes can validate enzymatic steps in oxidation . Metabolomic time-course experiments under varied culture conditions (e.g., light exposure) may reveal regulatory mechanisms .
Advanced: What experimental approaches elucidate the bioactivity mechanisms of this compound?
Methodological Answer:
Mechanistic studies involve:
- In vitro assays : Cytotoxicity screening (e.g., MTT assay on cancer cell lines) to identify antiproliferative effects .
- Molecular docking : Predict interactions with targets like estrogen receptors or lipid rafts using software (AutoDock Vina) .
- Transcriptomics : RNA-seq to map gene expression changes in treated cells, highlighting pathways like apoptosis or oxidative stress .
- Animal models : Dose-response studies in zebrafish or murine models for anti-inflammatory validation .
Advanced: How can fermentation conditions be optimized to enhance this compound yield?
Methodological Answer:
Optimization strategies include:
- Media engineering : Carbon/nitrogen ratio adjustments (e.g., glucose vs. peptone) to maximize biomass .
- Precursor feeding : Add cholesterol or oleic acid to stimulate sterol synthesis .
- Response Surface Methodology (RSM) : Design experiments (e.g., Box-Behnken) to model interactions between pH, temperature, and aeration .
- Scale-up validation : Transfer shake-flask conditions to 3L bioreactors, monitoring dissolved oxygen and agitation .
Advanced: How should researchers address contradictions in reported bioactivities of this compound derivatives?
Methodological Answer:
Contradictions (e.g., varying cytotoxicity across studies) arise from:
- Structural variability : Minor substituent changes (e.g., 3-ketone vs. 3β-OH) alter bioactivity. Compare derivatives via SAR tables (see Table 1) .
- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) .
- Source purity : Validate compound purity (>95% via HPLC) to exclude confounding effects .
- Statistical rigor : Use ANOVA with post-hoc tests to confirm significance thresholds .
Table 1: Structural and Biological Variability of this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
